4-chloro-2-methylphenyl 4-bromobenzoate
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Overview
Description
4-chloro-2-methylphenyl 4-bromobenzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloro and a methyl group on the phenyl ring, and a bromobenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Esterification Reaction:
Starting Materials: 4-chloro-2-methylphenol and 4-bromobenzoic acid.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Procedure: The phenol and acid are reacted in the presence of the catalyst under reflux conditions to form the ester.
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Industrial Production Methods:
Large-Scale Synthesis: Similar esterification reactions are scaled up using industrial reactors. Continuous flow reactors may be employed to enhance efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures, often in the presence of a base like triethylamine.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
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Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidized derivatives, potentially forming carboxylic acids or ketones.
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Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, often at low temperatures.
Products: Reduced derivatives, potentially forming alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential biological activity and as a building block in drug synthesis.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: Potential to bind to specific receptors, influencing cellular signaling mechanisms.
Comparison with Similar Compounds
- 4-chloro-2-methylphenyl 2-bromobenzoate
- 4-chloro-2-methylphenyl 4-chlorobenzoate
- 4-chloro-2-methylphenyl 4-fluorobenzoate
Uniqueness:
- Structural Features: The presence of both chloro and bromine substituents provides unique reactivity compared to similar compounds.
- Reactivity: Exhibits distinct reactivity patterns in substitution and oxidation reactions, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-9-8-12(16)6-7-13(9)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYSNXYDTXOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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